cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride
CAS No.: 202921-88-8
Cat. No.: VC2528582
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202921-88-8 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | (1S,2R)-2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m1./s1 |
| Standard InChI Key | RIKSICCAWWEQSL-CIRBGYJCSA-N |
| Isomeric SMILES | C[C@]1(CCCC[C@@H]1C(=O)O)N.Cl |
| SMILES | CC1(CCCCC1C(=O)O)N.Cl |
| Canonical SMILES | CC1(CCCCC1C(=O)O)N.Cl |
Introduction
Chemical Identity and Basic Properties
cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is identified by the CAS number 202921-88-8 and represents a derivative of cyclohexanecarboxylic acid. The compound features a cyclohexane ring with a carboxylic acid group and a carbon atom substituted with both an amino group and a methyl group. Its formal IUPAC name is (1S,2R)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride .
The key chemical and physical characteristics of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 202921-88-8 |
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| Physical Form | Solid |
| Purity (Commercial Grade) | ≥98.0% |
| IUPAC Name | (1S,2R)-2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride |
| Storage Class | 11 - Combustible Solids |
| WGK Germany Classification | WGK 3 (highly water-endangering) |
The "cis" designation in the compound's name specifically refers to the spatial arrangement of the functional groups, indicating that the carboxylic acid group and the carbon bearing the amino and methyl groups are positioned on the same side of the cyclohexane ring plane .
Structural Features and Stereochemistry
Molecular Structure
cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride possesses a complex three-dimensional structure characterized by its specific stereochemistry. The cyclohexane ring forms the backbone of the molecule, with the carboxylic acid group at one position and the amino-methyl substituted carbon at another position in a cis configuration . This arrangement creates a unique spatial organization that significantly influences the compound's chemical reactivity and biological interactions.
Stereochemical Specifications
The compound exhibits chirality with two stereogenic centers, resulting in specific stereochemical properties. The absolute stereochemistry is designated as (1S,2R), indicating the configuration at the first and second carbon atoms in the cyclohexane ring . This specific stereoisomer represents just one of four possible stereoisomers for this molecular framework (two cis and two trans configurations).
The stereochemical information can be encoded in various chemical notation systems:
| Notation System | Representation |
|---|---|
| SMILES | Cl[H].C[C@@]1(N)CCCC[C@@H]1C(O)=O |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m1./s1 |
| InChIKey | RIKSICCAWWEQSL-CIRBGYJCSA-N |
The stereochemical designation is crucial as it determines the compound's three-dimensional shape, which directly impacts its functionality in both synthetic applications and biological systems .
Physical and Chemical Properties
Physical Properties
cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride exists as a solid at standard conditions . As the hydrochloride salt form of the parent amino acid, it demonstrates enhanced water solubility compared to the free base, which is advantageous for various applications in aqueous systems . This improved solubility is particularly valuable in biochemical research and pharmaceutical applications.
Chemical Properties
The compound contains both a carboxylic acid group and an amino group, giving it amphoteric properties typical of amino acids . The presence of these functional groups enables it to participate in various chemical reactions:
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The carboxylic acid group can engage in esterification, amide formation, and acid-base reactions
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The amino group can participate in nucleophilic substitutions, amide formation, and protonation-deprotonation equilibria
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The cyclohexane ring provides conformational flexibility while maintaining structural rigidity compared to acyclic analogs
The methyl group at the α-carbon (adjacent to the amino group) enhances the steric properties of the molecule, influencing its reactivity and interactions in chemical and biological systems .
Applications in Research and Industry
Peptide Synthesis
One of the primary applications of cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is in peptide synthesis, particularly in solution-phase methodologies . When incorporated into peptide structures, this compound can:
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Induce specific conformational constraints in peptide chains
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Enhance the metabolic stability of peptides
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Modify the binding affinity and selectivity of peptides toward biological targets
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Serve as a building block in the design of peptidomimetics with improved pharmacological properties
The unique stereochemistry of the compound makes it particularly valuable for introducing conformational restrictions in peptide sequences, which can stabilize specific secondary structures such as turns and helices .
Pharmaceutical Research
In pharmaceutical applications, cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride serves as an important intermediate in the synthesis of complex molecules with potential therapeutic properties. Its incorporation into drug candidates can influence several key parameters:
| Pharmaceutical Parameter | Influence of cis-2-Amino-2-methyl-cyclohexanecarboxylic acid |
|---|---|
| Conformational Stability | Provides rigidity and defined spatial arrangement |
| Metabolic Stability | Increases resistance to enzymatic degradation |
| Bioavailability | Can enhance membrane permeability when appropriately incorporated |
| Target Binding | Affects the three-dimensional presentation of functional groups |
| Stereoselectivity | Enables specific interactions with chiral biological targets |
The specific stereochemistry of the compound affects its binding affinity and activity in biological pathways, making it of particular interest in medicinal chemistry and drug development .
Biochemical Research
In biochemical studies, this compound is valuable for investigating protein-peptide interactions, structure-activity relationships, and the development of peptide-based therapeutic agents . Its unique structural features can be exploited to:
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Probe binding sites of enzymes and receptors
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Develop peptide foldamers with defined secondary structures
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Study the influence of conformational constraints on biological activity
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Design peptide-based catalysts with enhanced stability
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